4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
Description
The compound 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide features a thiazolidine-2,4-dione (TZD) core substituted with a 4-methylphenyl group at position 3 and a sulfonamide-linked benzene ring at position 5 via an amino bridge. The TZD scaffold is well-documented for its bioisosteric properties, enabling interactions with targets such as peroxisome proliferator-activated receptors (PPARs) and enzymes like carbonic anhydrases .
Properties
IUPAC Name |
4-[[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-10-2-6-12(7-3-10)19-15(20)14(24-16(19)21)18-11-4-8-13(9-5-11)25(17,22)23/h2-9,14,18H,1H3,(H2,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEZZBKMFVGLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the esterification of 4-methylaniline, followed by hydrolysis, nitrosation, and cyclization to form the sydnone ring . The sulfonamide linkage is then introduced through a reaction with sulfonyl chloride derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that thiazolidine derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
- Anticancer Potential : Preliminary investigations suggest that 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide may inhibit the proliferation of cancer cells. Its mechanism involves the induction of apoptosis in certain cancer cell lines, making it a candidate for further anticancer drug development .
- Carbonic Anhydrase Inhibition : The compound has been identified as a potential inhibitor of carbonic anhydrase enzymes, which play crucial roles in various physiological processes. This inhibition could be leveraged for therapeutic interventions in conditions like glaucoma and epilepsy .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various thiazolidine derivatives, including our compound. The results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and an increase in apoptotic markers, indicating its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division . Additionally, the compound may interact with other enzymes and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Key Structural and Activity Comparisons
Sulfonamide vs. Benzonitrile/Trifluoromethyl Groups (vs. 5FB): The sulfonamide group in the target compound provides dual hydrogen-bonding capacity (donor and acceptor), contrasting with the hydrophobic trifluoromethyl and polar nitrile groups in 5FB. This difference likely alters target specificity: 5FB binds ERRα via ARG 372 interactions , while the sulfonamide may favor carbonic anhydrase or PPAR isoforms .
4-Methylphenyl vs. Chlorophenyl/Thiosemicarbazide Substituents (vs. However, thiosemicarbazide derivatives (e.g., compound 23) exhibit superior antiproliferative activity (IC₅₀ < 200 µM) due to enhanced π-π stacking and metal chelation .
Sulfonamide vs. Morpholinylmethyl/Acetamide Linkers (vs. Compound 18) :
- The morpholinylmethyl group in compound 18 (CAS: 347364-48-1) introduces conformational flexibility and polar interactions, whereas the rigid sulfonamide-phenyl linkage in the target compound may restrict binding to planar active sites .
Pharmacological Potential
- Antimicrobial Activity : TZD-thiosemicarbazide hybrids (e.g., compound 23) show broad-spectrum antibacterial effects, suggesting the target compound’s sulfonamide group may synergize with the TZD core against microbial targets .
- Anticancer Activity : The 4-methylphenyl group’s hydrophobicity may enhance tumor cell uptake, similar to compound 23’s activity against A549 lung cancer cells .
Biological Activity
The compound 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide is a derivative of sulfonamide and thiazolidinone, which are known for their diverse biological activities. This article explores its biological activity, focusing on cardiovascular effects, antimicrobial properties, and potential mechanisms of action based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.43 g/mol. The structure features a sulfonamide group attached to a thiazolidinone moiety, which is pivotal for its biological activity.
Cardiovascular Effects
Recent studies have investigated the effects of benzene sulfonamides on cardiovascular parameters, particularly perfusion pressure and coronary resistance. One study utilized an isolated rat heart model to evaluate these effects:
- Experimental Design : The study compared the effects of various benzene sulfonamide derivatives on perfusion pressure over time (3-18 minutes).
- Findings : The compound demonstrated a significant decrease in both perfusion pressure and coronary resistance compared to control conditions. Specifically, the derivative 4-(2-aminoethyl)-benzenesulfonamide showed a marked reduction in these parameters, suggesting potential use in managing cardiovascular conditions .
Antimicrobial Activity
The thiazolidinone framework has been linked to antimicrobial properties. Various derivatives have shown effectiveness against different bacterial strains:
- Study Findings : Compounds derived from sulfamethaoxazole and thiazolidinones exhibited notable anti-mycobacterial activity against strains such as Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Ra. The activity was influenced by substituents on the aryl ring, indicating structure-activity relationships (SAR) that could guide future drug design .
Calcium Channel Interaction
The interaction of sulfonamide derivatives with calcium channels has been proposed as a mechanism for their cardiovascular effects:
- Docking Studies : Theoretical models suggest that the compound can bind to calcium channel proteins, potentially inhibiting their activity. This interaction may lead to decreased vascular resistance and altered perfusion pressure .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for assessing its therapeutic potential:
- ADME Properties : Theoretical evaluations using models like ADMETlab indicate varying permeability across different cell types, which could influence its bioavailability and efficacy in vivo .
Table 1: Summary of Biological Activities
Table 2: Experimental Design for Cardiovascular Study
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzene sulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
Case Study: Cardiovascular Effects in Isolated Rat Heart Model
This study aimed to elucidate the cardiovascular impact of various benzene sulfonamides. Results indicated that:
- Perfusion Pressure : The presence of certain derivatives led to significant reductions in perfusion pressure over time.
- Coronary Resistance : Notably lower coronary resistance was observed with specific compounds, highlighting their potential therapeutic roles in cardiovascular diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
